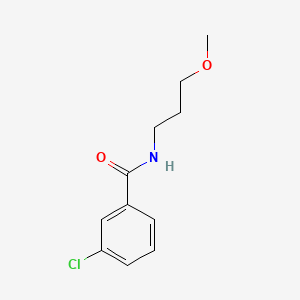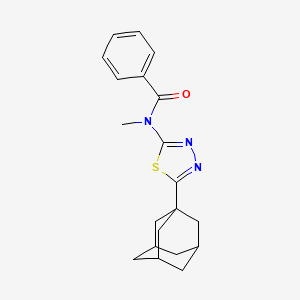
N-(5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of adamantane, which is a type of diamondoid and a cage-like structure composed of three cyclohexane rings . It also contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the benzamide group suggests that it might have some bioactivity, as benzamides are known to have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantane, thiadiazole, and benzamide groups. The adamantane group is a rigid, three-dimensional structure, while the thiadiazole and benzamide groups may allow for some conformational flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its adamantane, thiadiazole, and benzamide groups. For example, adamantanes are typically hydrophobic and have high thermal stability .科学的研究の応用
Noncovalent Interaction Insights
A study focused on adamantane-1,3,4-thiadiazole hybrids elucidated their crystal structures and examined intra- and intermolecular interactions through quantum theory and Hirshfeld surface analysis. The research revealed significant noncovalent interactions, providing insights into their structural stability and potential applications in material science and drug design (El-Emam et al., 2020).
Spectroscopic and Structural Characterization
Another study presented spectroscopic and structural characterizations of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. The research explored its electronic properties, structural stabilities, and interaction energies, enhancing the understanding of its potential as a chemotherapeutic agent (Al-Wahaibi et al., 2019).
Green Synthesis and Anti-TB Activity
A novel 'green' synthesis protocol was developed for adamantyl-imidazolo-thiadiazoles, targeting anti-tuberculosis activity. The compounds exhibited potent inhibitory activity against M. tuberculosis, suggesting a new avenue for TB drug development (Anusha et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
Research on 1-adamantyl-1,3,4-thiadiazole derivatives demonstrated their significant antimicrobial and anti-inflammatory activities. The synthesized compounds showed marked activity against gram-positive bacteria and the yeast-like fungus Candida albicans, highlighting their potential in antimicrobial therapy (Kadi et al., 2010).
Quality Control in Anticonvulsant Development
A study focused on the quality control of potential anticonvulsants among 1,3,4-thiadiazole derivatives. This research is crucial for the standardization and development of new medicinal substances for treating convulsive disorders (Sych et al., 2018).
作用機序
Adamantane derivatives are known for their diverse applications in the medical, agricultural, and material science fields . They are used as efficient therapies for the treatment of various pathological disorders . The incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .
Thiadiazole derivatives have long been known for their diverse applications in the medical, agricultural, and material science fields . The 1,3,4-thiadiazole nucleus represents the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation . The major pharmacological activities of 1,3,4-thiadiazole-based drugs include carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .
生化学分析
Biochemical Properties
It is known that adamantane derivatives have been used as efficient therapies for the treatment of various pathological disorders . The incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn modulate the bioavailability of these molecules .
Cellular Effects
The cellular effects of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide are yet to be fully explored. It is known that adamantane derivatives can have significant effects on cellular processes. For instance, some adamantane-based derivatives have shown to enhance insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide is not fully understood. It is known that adamantane derivatives can interact with various biomolecules. For example, the structures of certain adamantane-1,3,4-thiadiazole hybrid derivatives revealed that the orientation of the amino group is different in non-halogenated structures . These structures also showed that the N–H/N hydrogen bond was found to be stronger among other noncovalent interactions .
Temporal Effects in Laboratory Settings
The temporal effects of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide in laboratory settings are yet to be fully explored. It is known that adamantane derivatives can have significant stability. For instance, the in vitro half-life of a certain adamantane derivative was found to be around 3.1±0.2 minutes .
Dosage Effects in Animal Models
The dosage effects of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide in animal models are yet to be fully explored. It is known that adamantane derivatives can have significant effects in animal models. For instance, a certain adamantane derivative showed significant anti-DENV serotype 2 activity in animal models .
Metabolic Pathways
It is known that adamantane derivatives can be extensively metabolized in the liver . For instance, a certain adamantane derivative underwent oxidation, hydrolysis, and glucuronidation, resulting in 29 metabolites when incubated with hepatocytes .
Transport and Distribution
The transport and distribution of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide within cells and tissues are yet to be fully explored. It is known that adamantane derivatives can have significant transport and distribution properties. For instance, a certain adamantane derivative was found to be extensively metabolized in human liver microsomes .
Subcellular Localization
The subcellular localization of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide is yet to be fully explored. It is known that adamantane derivatives can have significant subcellular localization properties. For instance, a certain adamantane derivative was found to be extensively metabolized in human liver microsomes .
特性
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-23(17(24)16-5-3-2-4-6-16)19-22-21-18(25-19)20-10-13-7-14(11-20)9-15(8-13)12-20/h2-6,13-15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLWDWWSCGQPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




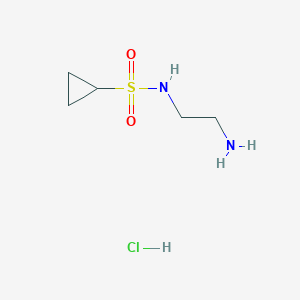
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
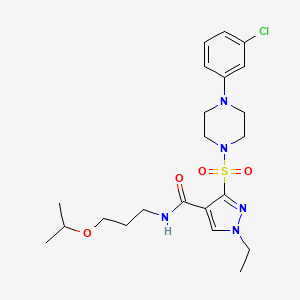
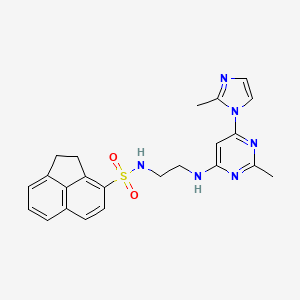
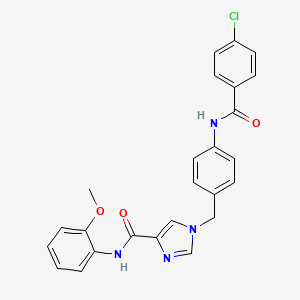
![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)

